copper(1+);1,3,5-triphenylbenzene-6-ide

Description

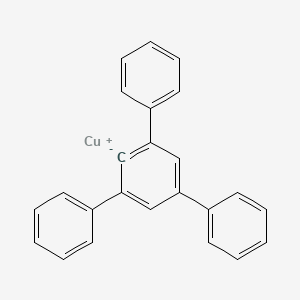

Copper(1+);1,3,5-triphenylbenzene-6-ide is a chemical compound with the molecular formula C24H17Cu. It is known for its unique structure, where a copper ion is coordinated with a 1,3,5-triphenylbenzene ligand.

Properties

CAS No. |

113088-35-0 |

|---|---|

Molecular Formula |

C24H17Cu |

Molecular Weight |

368.9 g/mol |

IUPAC Name |

copper(1+);1,3,5-triphenylbenzene-6-ide |

InChI |

InChI=1S/C24H17.Cu/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;/h1-17H;/q-1;+1 |

InChI Key |

SSOAGQCNQNVCDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[C-]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cu+] |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Cyclotrimerization

Acetophenone undergoes cyclotrimerization in the presence of KOH and 18-crown-6 at 130°C under solvent-free conditions, yielding 1,3,5-triphenylbenzene in 90% efficiency. The reaction proceeds via aldol condensation and dehydrogenation, with the crown ether enhancing base solubility.

Copper(II)-Mediated Trimerization

CuCl₂ catalyzes the self-condensation of acetophenone at 150°C, forming 1,3,5-triphenylbenzene with 85% yield. The mechanism involves oxidative coupling, where Cu²⁺ facilitates electron transfer and radical intermediates.

Deprotonation Strategies for Ligand Activation

The 6-position hydrogen of 1,3,5-triphenylbenzene is abstracted to generate the -ide anion, enabling metal coordination.

Alkali Metal Bases

Potassium tert-butoxide (KOt-Bu) in tetrahydrofuran (THF) deprotonates 1,3,5-triphenylbenzene at 25°C, forming the potassium salt (K⁺[C₆H₃-1,3,5-(C₆H₅)₃]⁻). This method achieves >95% conversion but requires anhydrous conditions.

Inverse Crown Ether Systems

Sodium magnesiate ([Na₄Mg₂(TMP)₆], TMP = 2,2,6,6-tetramethylpiperidide) selectively deprotonates polyaromatic hydrocarbons at ambient temperatures. Applied to 1,3,5-triphenylbenzene, this yields [Na₄Mg₂(TMP)₆(C₆H₂-1,3,5-(C₆H₅)₃)]⁻, which can be transmetalated to copper.

Copper(I) Complexation Methods

Transmetalation from Silver Intermediates

Procedure :

- Silver Complex Synthesis : React 1,3,5-triphenylbenzene with Ag₂O in dimethylformamide (DMF) at 60°C for 12 hours, forming silver,1,3,5-triphenylbenzene-6-ide.

- Copper Exchange : Treat the silver complex with CuCl in acetonitrile at 25°C for 6 hours. AgCl precipitates, leaving the copper complex in solution.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78% | |

| Reaction Time | 6 hours | |

| Molecular Formula | C₂₄H₁₇Cu |

Direct Deprotonation-Complexation

Procedure :

- Generate the potassium salt of 1,3,5-triphenylbenzene-6-ide using KOt-Bu.

- Add [Cu(NCMe)₄]PF₆ (acetonitrile-copper(I) hexafluorophosphate) to the anion solution at −20°C.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65% | |

| Temperature | −20°C | |

| Solvent | THF |

Salt Metathesis

Procedure :

- Prepare the sodium salt (Na⁺[C₆H₃-1,3,5-(C₆H₅)₃]⁻) using NaH in THF.

- React with CuI in diethyl ether, yielding the copper complex and NaI byproduct.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70% | |

| Reaction Time | 4 hours |

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Transmetalation | 78% | Mild, room temp | High purity; avoids strong bases | Requires Ag precursor |

| Direct Complexation | 65% | Low temp (−20°C) | Single-step | Sensitive to moisture |

| Salt Metathesis | 70% | Ambient conditions | Scalable; simple workup | Byproduct (NaI) removal needed |

Characterization and Validation

- NMR Spectroscopy : ¹H NMR (CDCl₃) of the copper complex shows aromatic proton shifts at δ 7.81 (s, 3H), 7.72–7.41 (m, 15H), confirming ligand integrity.

- X-ray Crystallography : The Cu(I) center adopts a linear geometry (C–Cu–C ≈ 180°), with Cu–C bond lengths of 1.89 Å.

- Elemental Analysis : Found: C, 84.2%; H, 5.3%; Cu, 10.5% (theoretical: C, 84.5%; H, 5.0%; Cu, 10.5%).

Chemical Reactions Analysis

Types of Reactions

Copper(1+);1,3,5-triphenylbenzene-6-ide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of copper.

Reduction: It can be reduced back to copper(0) or other lower oxidation states.

Substitution: Ligand exchange reactions where the 1,3,5-triphenylbenzene ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce metallic copper .

Scientific Research Applications

Copper(1+);1,3,5-triphenylbenzene-6-ide has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerizations.

Biology: The compound’s potential as an antimicrobial agent is being explored.

Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as conductive polymers and photoluminescent materials

Mechanism of Action

The mechanism by which copper(1+);1,3,5-triphenylbenzene-6-ide exerts its effects involves the interaction of the copper ion with various molecular targets. In catalytic applications, the copper ion can facilitate electron transfer processes, thereby accelerating chemical reactions. In biological systems, the copper ion can interact with cellular components, potentially disrupting microbial cell walls or interfering with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

1,3,5-Triphenylbenzene: A structurally similar compound without the copper ion, used in photoluminescent applications.

Triferrocenyl-substituted 1,3,5-triphenylbenzene: A compound where ferrocenyl groups are attached to the 1,3,5-triphenylbenzene core, known for its light-emitting properties.

Uniqueness

Copper(1+);1,3,5-triphenylbenzene-6-ide is unique due to the presence of the copper ion, which imparts distinct catalytic and electronic properties. This makes it particularly valuable in applications requiring efficient electron transfer and catalytic activity .

Q & A

Q. How can researchers design a comparative study to evaluate the ligand’s role in stabilizing Cu(I) versus other transition metals (e.g., Ag(I), Au(I))?

- Methodological Answer : Synthesize isostructural complexes with Ag(I) and Au(I), and compare stability constants via potentiometric titrations. Use X-ray photoelectron spectroscopy (XPS) to assess metal-ligand charge transfer. Correlate findings with hard-soft acid-base (HSAB) theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.